molecular formula C10H7Cl2NO B15046291 (2,4-Dichloroquinolin-3-yl)methanol CAS No. 402928-14-7

(2,4-Dichloroquinolin-3-yl)methanol

Cat. No.: B15046291
CAS No.: 402928-14-7
M. Wt: 228.07 g/mol
InChI Key: DDTSQDBNDJWFRA-UHFFFAOYSA-N
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Description

(2,4-Dichloroquinolin-3-yl)methanol is an organic compound that belongs to the quinoline family It is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the quinoline ring and a methanol group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloroquinolin-3-yl)methanol typically involves the chlorination of quinoline derivatives followed by the introduction of the methanol group. One common method involves the following steps:

    Chlorination: Quinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.

    Methanol Introduction: The chlorinated quinoline is then reacted with formaldehyde and a reducing agent like sodium borohydride (NaBH4) to introduce the methanol group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloroquinolin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the quinoline ring.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products

    Oxidation: Formation of (2,4-Dichloroquinolin-3-yl)aldehyde or (2,4-Dichloroquinolin-3-yl)carboxylic acid.

    Reduction: Formation of dechlorinated quinoline derivatives.

    Substitution: Formation of (2,4-Dichloroquinolin-3-yl)amine or (2,4-Dichloroquinolin-3-yl)thiol.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dichloroquinolin-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its efficacy in treating infections and cancer due to its ability to inhibit specific enzymes and pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its chemical properties make it suitable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2,4-Dichloroquinolin-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4,7-Dichloroquinolin-2-yl)methanol
  • (2,4-Dichloroquinolin-3-yl)amine
  • (2,4-Dichloroquinolin-3-yl)thiol

Uniqueness

(2,4-Dichloroquinolin-3-yl)methanol is unique due to the specific positioning of chlorine atoms and the methanol group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

CAS No.

402928-14-7

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

(2,4-dichloroquinolin-3-yl)methanol

InChI

InChI=1S/C10H7Cl2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h1-4,14H,5H2

InChI Key

DDTSQDBNDJWFRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)CO)Cl

Origin of Product

United States

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